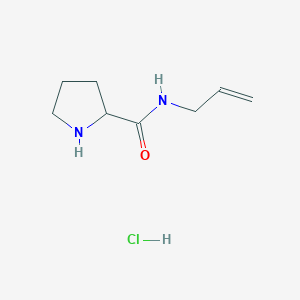
N-Allyl-2-pyrrolidinecarboxamide hydrochloride
説明
N-Allyl-2-pyrrolidinecarboxamide hydrochloride is a useful research compound. Its molecular formula is C8H15ClN2O and its molecular weight is 190.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-Allyl-2-pyrrolidinecarboxamide hydrochloride is a synthetic compound that has garnered attention due to its potential biological activities, particularly in neuroprotection and pharmacological applications. This article explores the compound's biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C₇H₁₃ClN₂O and a molecular weight of approximately 190.67 g/mol. It features a pyrrolidine ring with an allyl group and a carboxamide functional group, which contribute to its solubility and biological activity. The hydrochloride form enhances its stability in biological systems, making it suitable for various pharmacological applications.
Neuroprotective Effects
Research indicates that this compound exhibits significant neuroprotective properties. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and damage, which is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound appears to modulate pathways involved in neuronal survival and regeneration, potentially aiding in recovery from neurotoxic insults .
Pharmacological Applications
The compound has been investigated for its potential as a therapeutic agent due to its interactions with various biological systems. Its pharmacological profile suggests activities such as:
- Antioxidant properties : Reducing oxidative stress in neuronal cells.
- Neurotropic effects : Promoting neurite outgrowth, which is crucial for neuronal repair and regeneration.
- Potential anti-inflammatory effects : Modulating inflammatory responses in neurodegenerative conditions .
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the formation of the pyrrolidine ring followed by the introduction of the allyl group and carboxamide functionalization. This synthetic pathway is essential for optimizing the compound's biological activity and developing derivatives with enhanced properties.
Comparative Analysis with Similar Compounds
The following table summarizes key features of this compound compared to structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-Allyl-2-pyrrolidinecarboxamide HCl | C₇H₁₃ClN₂O | Neuroprotective, antioxidant properties |
| N-Allyl-2-aminoacetamide hydrochloride | C₇H₁₃ClN₂O | Contains an amino group instead of a carboxamide |
| Pyrrolidine-2-carboxamide hydrochloride | C₅H₈ClN₂O | Lacks the allyl substituent |
This comparison highlights the unique structural features of this compound that may enhance its biological activity relative to other compounds.
Case Studies
Several studies have investigated the biological effects of this compound:
- Neuroprotection in Animal Models : In experiments using rodent models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss compared to control groups. These findings suggest its potential utility in treating conditions like Alzheimer's disease.
- In Vitro Studies : Cell culture studies demonstrated that this compound promotes neurite outgrowth in PC12 cells, indicating its neurotropic activity. The mechanism appears to involve modulation of signaling pathways related to neuronal survival and growth .
- Safety Profile Assessment : Toxicity evaluations conducted on various animal models indicate a favorable safety profile for this compound, with no significant adverse effects observed at therapeutic doses .
特性
IUPAC Name |
N-prop-2-enylpyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c1-2-5-10-8(11)7-4-3-6-9-7;/h2,7,9H,1,3-6H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDYIUOKNXAXHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















